molecular formula C10H18O3 B2978566 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid CAS No. 861451-23-2

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid

Cat. No. B2978566
CAS RN: 861451-23-2
M. Wt: 186.251
InChI Key: OSYUEUGIKIJRPD-UHFFFAOYSA-N
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Description

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid , also known by its synonyms 4-Hydroxycyclohexaneacetic Acid and (4-Hydroxy-cyclohexyl)-acetic Acid , is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 g/mol . This compound belongs to the class of carboxylic acids and exhibits interesting pharmacological properties.

Scientific Research Applications

1. Liquid-Crystal Phase Polymerization

Kishikawa, Hirai, and Kohmoto (2008) explored the polymerization of a benzoic acid derivative, complexed with dipyridyl compounds, which exhibited a liquid crystal phase. This research highlights the potential use of similar compounds in the development of advanced materials with specific structural and functional properties (Kishikawa, Hirai, & Kohmoto, 2008).

2. Synthesis of Zwitterionic Compounds

Zaleska et al. (2002) demonstrated the synthesis of zwitterionic derivatives of 2-hydroxypropanoic acid, showcasing the chemical versatility and potential applications of these compounds in developing novel organic materials (Zaleska et al., 2002).

3. Oligomer Distribution in Concentrated Solutions

Vu et al. (2005) studied the oligomer distribution of lactic acid (2-hydroxypropanoic acid) in concentrated solutions, providing insights into the behavior of similar hydroxypropanoic acid derivatives in various concentrations, which is crucial for industrial and pharmaceutical applications (Vu et al., 2005).

4. Metabolite Formation from Halogenopropanes

Barnsley (1966) identified the formation of 2-hydroxypropylmercapturic acid, a metabolite of halogenopropanes, indicating the metabolic pathways and potential biological interactions of hydroxypropanoic acid derivatives (Barnsley, 1966).

5. Synthesis of Biologically Active Compounds

Yamamoto and Kirai (2008) explored the synthesis of 4-arylcoumarins via hydroarylation, utilizing hydroxypropanoic acid derivatives. This research underscores the significance of these compounds in the synthesis of biologically active molecules (Yamamoto & Kirai, 2008).

6. Coordination Chemistry and Magnetic Studies

Tandon et al. (1992) investigated copper complexes involving hydroxypropanoic acid derivatives, contributing to the understanding of coordination chemistry and magnetic properties of such complexes (Tandon, Thompson, Bridson, McKee, & Downard, 1992).

7. NMR Spectroscopy in Complexation Studies

Tracey (2003) utilized NMR spectroscopy to study vanadium(V) complexation with α-hydroxycarboxylic acids, demonstrating the application of hydroxypropanoic acid derivatives in analytical chemistry (Tracey, 2003).

properties

IUPAC Name

2-(4-hydroxycyclohexyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYUEUGIKIJRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236131
Record name cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861451-24-3
Record name cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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